Boc-NH-PEG15-C1-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C37H73NO19 |

|---|---|

分子量 |

836.0 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C37H73NO19/c1-37(2,3)57-36(41)38-4-5-42-6-7-43-8-9-44-10-11-45-12-13-46-14-15-47-16-17-48-18-19-49-20-21-50-22-23-51-24-25-52-26-27-53-28-29-54-30-31-55-32-33-56-34-35(39)40/h4-34H2,1-3H3,(H,38,41)(H,39,40) |

InChI 键 |

VLDDPRHLRRCLKA-UHFFFAOYSA-N |

规范 SMILES |

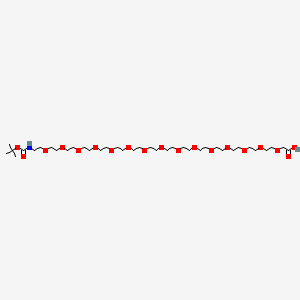

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG15-C1-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG15-C1-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This polyethylene (B3416737) glycol (PEG)-based linker is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 15-unit polyethylene glycol chain. The Boc protecting group offers a stable way to mask the primary amine, which can be selectively removed under mild acidic conditions. The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugates in aqueous media, a critical attribute for many biological applications.[1][] This linker's defined length and bifunctional nature allow for controlled and stepwise conjugation strategies, making it a key component in the rational design of targeted therapeutics.[3][4][5]

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a Boc-protected amine, a flexible 15-unit PEG spacer, and a terminal carboxylic acid. This structure provides a balance of hydrophilicity and reactivity, making it suitable for a variety of bioconjugation applications.

Quantitative Data Summary

While specific experimental data for the 15-unit PEG variant is not extensively published, the following table summarizes its known properties and provides estimates based on chemically similar Boc-NH-PEG-acid linkers.

| Property | Value | Source/Comment |

| Molecular Formula | C37H73NO19 | [6] |

| Molecular Weight | 835.97 g/mol | [6] |

| Appearance | Expected to be a colorless to light yellow oil or solid | Based on similar PEG compounds[7] |

| Purity | Typically ≥95% | General specification for similar commercial products[8] |

| Solubility | Soluble in water, DMSO, DMF, Methanol | General property of PEG linkers[9] |

| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight | Recommended for PEG reagents to prevent degradation[8] |

Experimental Protocols

The utility of this compound lies in the selective reactivity of its two terminal functional groups. The following protocols provide detailed methodologies for the deprotection of the Boc-group and the activation and conjugation of the carboxylic acid.

Protocol 1: Boc Deprotection of the Amine Terminus

This procedure describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[10][11]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Cold diethyl ether (for precipitation)

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.5 M.[10]

-

Cool the solution to 0°C using an ice bath to control the reaction rate.[10]

-

Slowly add an equal volume of TFA to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[12]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[13]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13]

-

To remove residual TFA, co-evaporate with toluene (B28343) (3x).[9]

-

The resulting deprotected product, NH2-PEG15-C1-acid, can be precipitated by adding cold diethyl ether and collected by filtration or centrifugation.[14] The product is often obtained as a TFA salt and may be used directly in the next step.[9]

Protocol 2: Activation of the Carboxylic Acid Terminus using EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid group to form a more reactive N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate can then efficiently couple with a primary amine-containing molecule.[15][16]

Materials:

-

This compound (or the deprotected NH2-PEG15-C1-acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[16]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the reaction is performed in an organic solvent

Procedure:

-

Equilibrate the EDC, NHS, and this compound to room temperature before use.[16]

-

Dissolve the this compound in the appropriate buffer or solvent to a desired concentration (e.g., 10 mM).[13]

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM).[13]

-

Add a 2 to 5-fold molar excess of EDC and NHS to the PEG linker solution.[14]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[14]

-

The resulting solution containing the activated NHS-ester of the PEG linker is now ready for conjugation to an amine-containing molecule.

Protocol 3: General Workflow for Conjugation to a Primary Amine-Containing Molecule

This protocol outlines the conjugation of the activated Boc-NH-PEG15-C1-NHS ester to a molecule containing a primary amine, such as a protein.

Materials:

-

Activated Boc-NH-PEG15-C1-NHS ester solution (from Protocol 2)

-

Amine-containing molecule (e.g., protein)

-

Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[14]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[14]

-

Purification equipment (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

-

Prepare the amine-containing molecule in the Coupling Buffer. For proteins, a concentration of 1-10 mg/mL is typical.[14] Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Add the freshly prepared activated Boc-NH-PEG15-C1-NHS ester solution to the amine-containing molecule solution. The molar ratio of the PEG linker to the molecule will need to be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.[14]

-

Purify the resulting conjugate from excess PEG reagent and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[14]

-

Characterize the purified conjugate to determine the degree of PEGylation and confirm its identity and purity using techniques like SDS-PAGE, mass spectrometry, and HPLC.[12]

Visualizations of Structures and Workflows

The following diagrams illustrate the chemical structure, key reaction mechanisms, and a typical experimental workflow involving this compound.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound|MSDS [dcchemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Boc-NH-PEG2-C2-amido-C4-acid | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

The Strategic Utility of Boc-NH-PEG15-C1-acid in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the development of highly specific and potent modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has necessitated a sophisticated toolkit of chemical linkers. Among these, Boc-NH-PEG15-C1-acid has emerged as a critical building block. This heterobifunctional linker, characterized by a Boc-protected amine, a terminal carboxylic acid, and a 15-unit polyethylene (B3416737) glycol (PEG) chain, offers a unique combination of properties that are highly advantageous for the synthesis of complex bioconjugates.

The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for sequential conjugation, allowing for controlled, stepwise synthesis. The terminal carboxylic acid offers a versatile reactive site for amide bond formation, a robust and common reaction in bioconjugation. The extended PEG15 chain is not merely a spacer; it imparts hydrophilicity, flexibility, and can significantly improve the pharmacokinetic and pharmacodynamic properties of the final conjugate. This guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of utilizing this compound in cutting-edge research.

Core Applications

The unique trifecta of a protected amine, a reactive acid, and a long hydrophilic spacer makes this compound a versatile tool for several advanced therapeutic strategies.

Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is in the synthesis of PROTACs.[1][2][3][4] These revolutionary molecules are designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[5][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]

The linker is a critical determinant of a PROTAC's efficacy.[3] The 15-unit PEG chain of this compound provides the necessary length and flexibility to allow the POI and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[5] Furthermore, the hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3]

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, ADCs are designed to deliver potent cytotoxic agents directly to tumor cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

This compound can be employed in ADC synthesis to connect the antibody and the cytotoxic drug. The PEG chain can help to mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the ADC by reducing clearance by the immune system.

Targeted Drug Delivery and PEGylation

Beyond PROTACs and ADCs, this compound is a valuable tool for the PEGylation of small molecule drugs, peptides, and other biologics. PEGylation is a widely used strategy to improve the therapeutic properties of drugs by:

-

Increasing solubility: The hydrophilic PEG chain can significantly enhance the aqueous solubility of hydrophobic drugs.

-

Prolonging circulation time: The PEG chain creates a hydrophilic shield that can reduce renal clearance and recognition by the immune system, thereby extending the drug's half-life in the body.

-

Reducing immunogenicity: The PEG shield can mask the drug from the immune system, reducing the risk of an immune response.

Signaling Pathway: The PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the central role of the linker in facilitating the formation of the ternary complex and subsequent protein degradation.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

Boc-NH-PEG15-C1-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant biological pathways associated with Boc-NH-PEG15-C1-acid, a key building block in the development of targeted protein degraders.

Core Compound Data

This compound is a heterobifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This combination of features provides a versatile platform for covalently linking a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC.

The physicochemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Weight | 835.97 g/mol [1][2] |

| Chemical Formula | C37H73NO19[1][2] |

| Structure | Boc-NH-(PEG)15-CH2COOH |

Application in PROTAC Synthesis: An Experimental Protocol

The primary application of this compound is as a flexible linker in the modular synthesis of PROTACs. The following protocol outlines a general workflow for the synthesis of a PROTAC using this linker. This process involves the sequential coupling of the linker with a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Materials:

-

This compound

-

POI ligand with a suitable reactive handle (e.g., a free amine)

-

E3 ligase ligand with a suitable reactive handle (e.g., a free amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Amine-reactive activating agent for the carboxylic acid (e.g., NHS, EDC)

-

Deprotection agent for the Boc group (e.g., trifluoroacetic acid - TFA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound in an anhydrous solvent such as DMF.

-

Add an activating agent, such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the solution to form an NHS ester.

-

Stir the reaction at room temperature for several hours to ensure complete activation.

-

Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or LC-MS.

-

-

Coupling with the First Ligand (e.g., POI Ligand):

-

To the activated linker solution, add the POI ligand containing a free amine.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the amide bond formation.

-

Stir the reaction at room temperature overnight.

-

Upon completion, purify the resulting Boc-protected intermediate using flash column chromatography or preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a suitable solvent, such as dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group, exposing a free amine.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Coupling with the Second Ligand (e.g., E3 Ligase Ligand):

-

Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIPEA.

-

Stir the reaction at room temperature overnight.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the purified PROTAC to confirm its identity and purity using analytical techniques such as LC-MS and NMR spectroscopy.

-

Visualizing the PROTAC Workflow and Mechanism

To better understand the synthesis and biological action of PROTACs developed using this compound, the following diagrams illustrate the key processes.

References

Navigating Bioconjugation: A Technical Guide to Boc-NH-PEG15-C1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the technical specifications, supplier information, and detailed experimental protocols relevant to the application of Boc-NH-PEG15-C1-acid in research and development settings.

Core Compound Specifications

The fundamental properties of this compound are summarized below. This information is critical for accurate experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Chemical Name | tert-butyloxycarbonyl-amino-PEG15-carboxymethyl acid | N/A |

| Molecular Formula | C37H73NO19 | [1] |

| Molecular Weight | 835.97 g/mol | [1] |

| Appearance | White to off-white solid or viscous liquid | [2] |

| Solubility | Soluble in water and most organic solvents | [3] |

| Storage Conditions | -20°C, desiccated | [2] |

Supplier Information

This compound is available from various chemical suppliers specializing in PEG linkers and reagents for bioconjugation. The following table lists some potential suppliers. It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

| Supplier | Product Name | Catalog Number |

| DC Chemicals | This compound | DC44286 |

| MedchemExpress | This compound | HY-W019615 |

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential and controlled conjugation reactions. The following protocols provide detailed methodologies for the activation of the carboxylic acid group for coupling to primary amines and the subsequent deprotection of the Boc group to reveal a free amine for further functionalization.

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol details the EDC/NHS-mediated activation of the terminal carboxylic acid of this compound and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).[2]

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

-

In a separate tube, dissolve this compound (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

-

-

Conjugation Reaction:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.

-

-

Purification of the Conjugate:

-

Purify the conjugate using a suitable chromatography method, such as SEC, to remove unreacted PEG linker, EDC, and NHS by-products.[]

-

Monitor the elution profile (e.g., by measuring absorbance at 280 nm for proteins) and collect the fractions containing the purified conjugate.

-

Expected Yields:

Based on similar conjugation reactions, expected yields for the purified conjugate are typically in the range of 60-80%.[2]

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEG-conjugated molecule to expose the primary amine for subsequent functionalization.[5]

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Cold diethyl ether

-

Nitrogen or argon gas

Procedure:

-

Reaction Setup:

-

Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM. If the substrate is sensitive to acid-catalyzed side reactions, the addition of a scavenger like TIS (2-5% v/v) is recommended.

-

Stir the reaction mixture at room temperature.

-

-

Monitoring the Reaction:

-

Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) to confirm the complete removal of the Boc group. This is typically observed as a mass decrease of 100.12 g/mol . The reaction is usually complete within 1-2 hours.

-

-

Work-up:

-

Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.

-

-

Precipitation and Washing:

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product and decant the ether.

-

Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger by-products.

-

-

Drying and Storage:

-

Dry the final deprotected product under vacuum.

-

Store the deprotected conjugate under appropriate conditions, typically at -20°C or -80°C, to prevent degradation.

-

Applications in Drug Development

The unique structural features of this compound make it a valuable tool in the synthesis of complex therapeutic agents. The orthogonal nature of the Boc-protected amine and the carboxylic acid allows for a stepwise and controlled assembly of multi-component systems.

-

PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]

-

Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to a lysine (B10760008) residue on the antibody, and after deprotection, the amine can be coupled to the drug molecule. The hydrophilic PEG chain can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

-

Peptide and Oligonucleotide Modification: This linker is also suitable for modifying peptides and oligonucleotides to enhance their solubility, stability, and in vivo half-life. The controlled conjugation chemistry allows for site-specific modifications.

Conclusion

This compound is a versatile and powerful tool for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, coupled with the robust and predictable reactivity of its terminal functional groups, enables the precise construction of complex biomolecules. The experimental protocols outlined in this guide provide a solid foundation for the successful implementation of this linker in a variety of research and development applications. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome for specific molecules.

References

An In-depth Technical Guide to the Role of the PEG15 Linker in Boc-NH-PEG-Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex therapeutic and diagnostic agents. This guide focuses on the specific role and application of Boc-NH-PEG-acid compounds, with a particular emphasis on linkers containing 15 PEG units (PEG15). These linkers feature a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, offering a versatile platform for covalently connecting molecules. The PEG15 spacer is not merely a passive connector; it is a critical determinant of the physicochemical properties, pharmacokinetics, and ultimate efficacy of the resulting conjugate. This document provides a comprehensive overview of the core functions of the PEG15 linker, quantitative data on how PEG length impacts performance, detailed experimental protocols for its use, and visual diagrams of relevant workflows and biological pathways.

Core Concepts of Boc-NH-PEG-Acid Linkers

Boc-NH-PEG-acid is a heterobifunctional linker designed for sequential, controlled conjugation. Its structure consists of three key components:

-

Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl group is a robust, acid-labile protecting group.[1][] It renders the amine non-reactive during the initial conjugation step involving the carboxylic acid. The Boc group can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose a primary amine, which is then available for a second conjugation reaction.[3][4]

-

Polyethylene Glycol Spacer (-PEG15-): This is the core of the linker, a monodisperse chain of 15 repeating ethylene (B1197577) glycol units. The PEG spacer imparts several critical advantages to the final conjugate.[5][6]

-

Carboxylic Acid (-COOH): This terminal functional group can be readily activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond with primary amines on a target molecule, such as a protein, antibody, or peptide.[7][8]

The primary role of the PEG15 linker is to bridge two distinct molecules while providing optimal spacing and enhancing the overall properties of the conjugate.

Key Advantages of the PEG15 Spacer

The inclusion of a PEG spacer is a strategic choice that profoundly influences the conjugate's behavior:

-

Enhanced Hydrophilicity and Solubility: PEG is inherently hydrophilic, which significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, reducing the risk of aggregation.[][9]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the conjugated molecule. This increased size reduces renal clearance, leading to a longer circulation half-life in the body.[10]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and lowering the potential for an adverse immune response.

-

Optimized Spacing and Flexibility: The linker provides physical distance between the two conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[11]

Quantitative Impact of PEG Linker Length

The length of the PEG chain is a critical design parameter that must be optimized for each specific application, as it involves a trade-off between improved pharmacokinetics and potential impacts on potency.[10][12] While specific data for PEG15 is often proprietary, the tables below summarize trends from studies comparing various discrete PEG lengths in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), allowing for an informed estimation of a PEG15 linker's performance. A PEG15 linker, with a contour length of approximately 5.6 nm, represents an intermediate length, balancing flexibility with a significant increase in hydrodynamic size.

Impact on Antibody-Drug Conjugate (ADC) Properties

In ADCs, the linker connects a potent cytotoxic payload to a targeting antibody. Linker length affects both stability in circulation and efficacy.

| PEG Linker Length | Effect on Pharmacokinetics (PK) | Effect on In Vitro Cytotoxicity (IC50) | Impact on In Vivo Efficacy |

| Short (n=2-4) | Faster clearance, shorter half-life. | Generally highest potency (lowest IC50). | May be limited by rapid clearance. |

| Intermediate (n=8-12) | Slower clearance, longer half-life (often a threshold effect is seen where further increases have less impact).[10] | Moderate potency, may show a slight increase in IC50 compared to shorter linkers. | Often shows a significant improvement due to better drug exposure at the tumor site.[13] |

| PEG15 (Inferred) | Expected to provide slow clearance and a prolonged half-life, similar to or slightly better than PEG12. | Expected to have moderate potency, potentially with a slightly higher IC50 than PEG12. | Likely to confer robust in vivo efficacy due to an excellent balance of stability and payload delivery. |

| Long (n=24+) | Significantly prolonged half-life. | May show a more substantial decrease in potency (higher IC50).[10] | Can lead to the highest efficacy but requires careful optimization to avoid loss of potency.[13] |

Impact on PROTAC Performance

In PROTACs, the linker connects a target-binding ligand and an E3 ligase-recruiting ligand. Its length is critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[11]

| PEG Linker Length | Effect on Ternary Complex Formation | Degradation Potency (DC50) | Maximum Degradation (Dmax) |

| Short (n=2-4) | May cause steric hindrance, preventing complex formation.[11] | Highly variable; can be potent if geometry is optimal, otherwise very poor.[14] | Potentially low if the complex is strained. |

| Intermediate (n=8-12) | Often provides sufficient flexibility and distance to enable a productive ternary complex. | Frequently identified as the optimal range in many studies, leading to low nanomolar DC50 values.[15] | Often achieves high Dmax levels (>90%). |

| PEG15 (Inferred) | Provides significant flexibility, which may be optimal for targets requiring greater distance from the E3 ligase or for overcoming unfavorable binding orientations. | Highly dependent on the specific target system, but falls within a range that is often effective. Empirical testing is required. | Expected to be high if a stable ternary complex is formed. |

| Long (n=24+) | May lead to non-productive complexes due to excessive flexibility or an entropic penalty. Can also induce the "hook effect" at lower concentrations.[11] | Potency often decreases beyond an optimal length. | Dmax may decrease if the complex is too transient. |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing a Boc-NH-PEG15-acid linker.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the primary amine.

Materials:

-

Boc-NH-PEG15-acid

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-NH-PEG15-acid linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[3]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).[4]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction for completion by LC-MS, confirming the disappearance of the starting material and the appearance of the product (mass decrease of 100.12 g/mol ).

-

Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[4]

-

The resulting product, the TFA salt of H2N-PEG15-acid, can often be used directly in the next step without further purification.

Protocol 2: Carboxylic Acid Activation and Conjugation to a Primary Amine

This two-step protocol first activates the carboxylic acid with EDC and NHS and then couples it to a primary amine on a target molecule (e.g., an antibody).

Materials:

-

H2N-PEG15-acid (from Protocol 4.1) or Boc-NH-PEG15-acid

-

Target molecule with primary amines (e.g., antibody)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0 (carboxyl-free)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Activation of PEG-Acid:

-

Dissolve the PEG-acid linker (use a 5-20 fold molar excess relative to the target molecule) in Activation Buffer.[16]

-

Add EDC (1.5 equivalents relative to the PEG-acid) and NHS (1.5 equivalents relative to the PEG-acid) to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7][17]

-

-

Conjugation to Target Molecule:

-

Immediately add the activated PEG-NHS ester solution to the target molecule solution.

-

If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer.[17]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes.[16]

-

Purify the resulting conjugate from excess PEG linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC), eluting with a suitable storage buffer (e.g., PBS).

-

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and biological pathways relevant to the application of Boc-NH-PEG15-acid linkers.

Caption: General experimental workflow for a two-step conjugation.

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: The PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

A Deep Dive into Boc Protection in Amine-PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of bioconjugation and pharmaceutical development. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application in the protection of amines. When combined with polyethylene (B3416737) glycol (PEG) linkers, Boc-protected amines become invaluable tools for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the principles, applications, and experimental considerations surrounding Boc protection in amine-PEG linkers.

Core Principles of Boc Protection

The primary function of the Boc group is to reversibly render an amine nucleophile inert, thereby preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] This is particularly crucial when working with heterobifunctional PEG linkers, which possess distinct reactive moieties at each terminus.[1] By protecting the amine of a PEG linker, chemists can selectively perform reactions at the other end of the linker. The Boc group is favored for its stability in a wide range of non-acidic conditions, including basic and nucleophilic environments, and its clean, quantitative removal under mild acidic conditions.[2][3]

The Chemistry of Protection and Deprotection

Boc Protection: The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).[2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1][4]

Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions.[5] The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a 20-50% solution in dichloromethane (DCM).[1][6] Alternatively, 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453) can be employed.[7][8] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[9] The tert-butyl cation can potentially alkylate sensitive functional groups, a side reaction that can be mitigated by the addition of scavengers like triisopropylsilane (B1312306) (TIS).[7][8]

The Role of Boc-Protected Amine-PEG Linkers in Drug Development

The incorporation of PEG chains, a process known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[10][11] PEGylation can enhance solubility, increase circulation half-life by reducing renal clearance, and decrease immunogenicity.[10][] Boc-protected amine-PEG linkers are instrumental in the controlled and stepwise construction of these complex bioconjugates.[1][10] They serve as versatile spacers that connect the therapeutic payload to a targeting moiety, such as an antibody.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final product. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amine-PEG Linkers

| Reagent Equivalents ((Boc)₂O) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1.1 - 1.5 | DIPEA (2-3) | Dichloromethane (DCM) | Room Temperature | 3 - 12 | >90 |

| 1.0 - 1.2 | None (aqueous) | Water-acetone | Room Temperature | 0.1 - 0.5 | >95[13] |

| 2 - 3 | Sodium Bicarbonate | Chloroform/Water | Reflux | Not specified | High |

| 2 - 3 | Sodium Hydroxide | Water/THF | Room Temperature | Not specified | High[14] |

Table 2: Common Conditions for Boc Deprotection of Amine-PEG Linkers

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Scavenger (Optional) | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 2 | Triisopropylsilane (TIS) | Most common method.[1][8] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 | None | Often results in the hydrochloride salt of the amine.[1][9] |

| Hydrochloric Acid (HCl) | Concentrated | Ethyl Acetate | Room Temperature | 2 - 12 | None | Biphasic system can be used.[14] |

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and high-quality results.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)

-

Diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA to the solution.

-

Add (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.[1]

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein elimination.[1] Unlike traditional inhibitors that rely on sustained occupancy of a protein's active site, PROTACs act as catalytic agents, harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] This event-driven mechanism allows for substoichiometric dosing and the targeting of proteins previously considered "undruggable".[1]

A PROTAC is a heterobifunctional molecule composed of three distinct parts: a ligand that binds the POI (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][3] The linker, once viewed as a simple spacer, is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][4] This guide provides a comprehensive overview of PROTAC design with a deep dive into linker technology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing core concepts.

The Core Components of a PROTAC

At its heart, a PROTAC molecule is an elegant tripartite structure designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[3][5][6][7][8] This proximity-induced event triggers the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][5]

-

The Warhead (POI Ligand): This component is responsible for selectively binding to the protein of interest. The design of the warhead often leverages known small-molecule inhibitors that have high affinity and specificity for the target protein.[2] However, even ligands with weak affinity for the target can be effective, as the stability of the ternary complex can compensate for a weaker binary interaction.[9][10]

-

The E3 Ligase Ligand (Anchor): This moiety recruits an E3 ubiquitin ligase, a key component of the cell's protein degradation machinery. While over 600 E3 ligases are known in the human genome, only a handful are commonly used in PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[11][12] The most frequently utilized E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11][13] The choice of E3 ligase is critical as it influences the tissue distribution, cellular localization, and potential for off-target effects.[11]

-

The Linker: The linker is the chemical bridge that connects the warhead and the E3 ligase ligand.[1][3] Far from being a passive tether, the linker plays a crucial role in dictating the overall properties and activity of the PROTAC. Its length, chemical composition, and attachment points are critical parameters that must be optimized for each specific target and E3 ligase pair.[3][7][14]

The Multifaceted Role of the PROTAC Linker

The linker is a key determinant of a PROTAC's success, influencing its ability to form a stable and productive ternary complex, as well as its drug-like properties.[1][3][4]

-

Ternary Complex Formation and Stability: The primary function of the linker is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5] The linker's length and flexibility dictate the relative orientation of the two proteins within the complex, which is crucial for efficient ubiquitination.[3][14] An optimal linker can promote favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[5]

-

Physicochemical Properties: The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3][7][8] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can increase hydrophilicity and improve aqueous solubility, while more rigid structures like piperazine (B1678402) rings can enhance metabolic stability.[7][8]

-

Selectivity: The linker can also influence the selectivity of a PROTAC.[14] By altering the linker length or attachment points, it is possible to favor the degradation of one target protein over another, even when using a promiscuous warhead that binds to multiple proteins.[14][15]

PROTAC Signaling Pathway and Mechanism

The mechanism of action of a PROTAC involves a series of well-defined steps, culminating in the degradation of the target protein. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5][16]

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Data on Linker Performance

The optimization of a PROTAC is an empirical process where the linker is systematically modified to achieve maximal degradation of the target protein. Efficacy is typically measured by DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[4][6] The following tables summarize quantitative data from studies on key protein targets, illustrating the profound impact of linker design.

Table 1: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |

| PROTAC-PEG2 | PEG | 25 | >95 | 1.5 |

| PROTAC-PEG3 | PEG | 10 | >98 | 1.2 |

| PROTAC-PEG4 | PEG | 5 | >98 | 1.0 |

| PROTAC-PEG5 | PEG | 15 | >95 | 0.8 |

| Data illustrates a clear structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy for BRD4 degradation.[10] |

Table 2: Impact of Linker Length on PROTAC Efficacy for ERα Degradation

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| ERα-PROTAC-1 | 12 | Effective | ~80 |

| ERα-PROTAC-2 | 16 | More Potent | >90 |

| This data indicates an optimal linker length of 16 atoms for achieving maximal potency and efficacy in ERα degradation.[14][17] |

Table 3: Comparison of Linker Compositions for BRD4 Degradation

| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-A | VHL | PEG | 12 | MV4-11 | 8 | >95 |

| PROTAC-B | VHL | Alkyl | 12 | MV4-11 | 20 | ~90 |

| PROTAC-C | CRBN | Rigid | 10 | HeLa | 15 | >90 |

| This table summarizes representative data illustrating the impact of linker composition on the degradation of BRD4.[18] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][5]

1. Cell Culture and Treatment:

-

Plate cells to achieve 70-80% confluency at the time of harvest.[13]

-

Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[13]

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][13]

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[5]

3. SDS-PAGE and Protein Transfer:

-

Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[5]

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins by size.[5]

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5]

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5]

-

Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

5. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

-

Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[6]

-

Calculate DC50 and Dmax values from a dose-response curve.[6]

Caption: A typical workflow for Western blot analysis.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technology for the real-time analysis of multi-molecular interactions, providing high-resolution kinetic data.[2][12]

1. Immobilization:

-

Immobilize one of the proteins (typically the E3 ligase due to its larger size) onto the sensor chip surface.[12][19]

2. Binary Interaction Analysis:

-

Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[12]

-

Separately, inject the target protein over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.

3. Ternary Complex Analysis:

-

Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.[12]

-

The resulting sensorgrams will show the formation and dissociation of the ternary complex.

4. Data Analysis:

-

Fit the kinetic data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.

-

Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aragen.com [aragen.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 18. benchchem.com [benchchem.com]

- 19. ijpsjournal.com [ijpsjournal.com]

The Alchemical Core: A Technical Guide to the Chemical Characteristics of Heterobifunctional PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4] This guide provides an in-depth exploration of the chemical characteristics of PROTAC linkers, offering quantitative data, detailed experimental protocols, and visual schematics to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Linker-Mediated Process

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The linker's length, flexibility, and chemical composition are all critical factors that govern the geometry and stability of this ternary complex, ultimately dictating the efficiency of ubiquitination and subsequent degradation.[3]

Caption: PROTAC-mediated protein degradation pathway.

Chemical Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's properties and performance.

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and ability to allow for multiple binding orientations.[5]

-

Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational freedom. However, they can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.[5]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to improve the solubility and reduce the lipophilicity of PROTACs.[6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.[6] Flexible PEG linkers can also adopt a folded conformation in the hydrophobic environment of the cell membrane, which can aid in cell permeability.[6]

Rigid Linkers

To overcome some of the drawbacks of flexible linkers, such as the entropic penalty associated with their conformational freedom, researchers have increasingly turned to more rigid designs.

-

Cyclic Moieties: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, pre-organizing the PROTAC for optimal ternary complex formation.[5]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often introduced via "click chemistry") provide conformational restriction.[7] Triazoles are also metabolically stable, which is advantageous for in vivo applications.[7]

Quantitative Impact of Linker Characteristics on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

| Data is representative and compiled from studies on TBK1-targeting PROTACs.[3] |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

| This data is based on a study developing ERα-targeting PROTACs.[2] |

Table 3: Impact of Linker Composition on Bromodomain-Targeting PROTAC Permeability

| PROTAC ID | Linker Type | Number of PEG units | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| PROTAC A | PEG | 1 | 0.12 |

| PROTAC B | PEG | 2 | 0.04 |

| Data sourced from studies on VH032-based PROTACs targeting bromodomains.[8] |

Experimental Protocols

The development of effective PROTACs relies on a suite of robust experimental assays. Below are detailed protocols for key experiments in the PROTAC development workflow.

Caption: A typical experimental workflow for PROTAC development.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the synthesis of a PROTAC by conjugating an azide-functionalized ligand to an alkyne-functionalized ligand using a PEG linker.[1][7]

Materials:

-

Azide-functionalized ligand (Ligand-N3)

-

Alkyne-functionalized ligand (Ligand-Alkyne)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dimethylformamide (DMF)

-

Preparative reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

In a round-bottom flask, dissolve the azide-functionalized ligand (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in a 1:1 mixture of t-BuOH and deionized water.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DMF and filter to remove any solids.

-

Purify the crude PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Characterize the final product by HRMS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[9][10]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes in real-time.[11][12]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified E3 ligase (e.g., VHL complex)

-

Purified target protein (POI)

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for covalent coupling) or streptavidin-coated chip (for biotinylated protein)

Procedure:

-

Chip Preparation:

-

Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) of the PROTAC for the E3 ligase.

-

In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized POI surface (or inject the POI over a PROTAC-bound surface) to determine the binary KD of the PROTAC for the POI.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

The binding response will reflect the formation of the ternary complex.

-

Fit the data to a suitable binding model to determine the affinity of the ternary complex.

-

-

Cooperativity Calculation:

-

Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It can be calculated from the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

-

Conclusion and Future Directions

The linker is a critical and highly tunable component of a PROTAC molecule. Its chemical characteristics, including length, composition, and rigidity, have a profound impact on the physicochemical properties and biological activity of the resulting degrader. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, aided by advances in computational modeling and biophysical techniques. A deeper understanding of the intricate interplay between the linker and the formation of a productive ternary complex will continue to drive the development of more potent, selective, and drug-like PROTACs for a wide range of therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytivalifesciences.com [cytivalifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. aragen.com [aragen.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG15-C1-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5] The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2][6]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide the necessary flexibility and length for optimal ternary complex formation.[2][5][7][8][9] Boc-NH-PEG15-C1-acid is a high-purity, monodisperse PEG linker ideal for the modular synthesis of PROTACs. It features a terminal carboxylic acid for coupling to an amine-functionalized ligand and a tert-butyloxycarbonyl (Boc)-protected amine on the other end. This orthogonal protecting group strategy allows for a controlled, sequential synthesis of the final PROTAC molecule.[10]

These application notes provide a detailed protocol for the synthesis of PROTACs utilizing the this compound linker, including methodologies for purification and characterization.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[1][2][11][12] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][3][4] The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.[4][13]

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy

The synthesis of a PROTAC using this compound is a versatile process that can be adapted based on the functional groups present on the POI and E3 ligase ligands. The general strategy involves a two-stage coupling process. The order of coupling (i.e., which ligand is attached to the linker first) can be chosen for optimal reaction efficiency and purification. The workflow below illustrates a common approach where the carboxylic acid end of the linker is coupled first.

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: First Amide Coupling (Linker Acid to Ligand Amine)

This protocol describes the coupling of the carboxylic acid moiety of this compound to a ligand containing a primary or secondary amine (Ligand 1-NH₂).

Materials

| Reagent/Solvent | Grade |

|---|---|

| This compound | ≥95% |

| Ligand 1-NH₂ (POI or E3 Ligase) | Anhydrous |

| HATU or HBTU | Reagent Grade |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Saturated aq. NaHCO₃ | ACS Grade |

| Brine | ACS Grade |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade |

Procedure

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.[14][15]

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10][14]

-

Add a solution of the amine-containing Ligand 1 (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[10][14]

-

Upon completion, dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[16][17]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16][17]

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield the pure Boc-protected ligand-linker conjugate.[10][16]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the second coupling step.

Materials

| Reagent/Solvent | Grade |

|---|---|

| Boc-protected ligand-linker conjugate | Purified |

| Trifluoroacetic acid (TFA) | Reagent Grade |

| Dichloromethane (DCM) | Anhydrous |

| Toluene (B28343) | ACS Grade |

Procedure

-

Dissolve the Boc-protected ligand-linker conjugate (1.0 equivalent) in anhydrous DCM (0.1-0.2 M concentration).[18][19]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).[10][18][19][20]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[19]

-

Continue stirring for 1-3 hours, monitoring the deprotection by LC-MS until the starting material is fully consumed.[18][19][20][21]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.[18][19]

-

The resulting crude amine-TFA salt is often used directly in the next step without further purification.[14][18]

Protocol 3: Second Amide Coupling (to form the final PROTAC)

This protocol describes the final coupling of the deprotected amine-linker-ligand intermediate with a second ligand containing a carboxylic acid (Ligand 2-COOH).

Materials

| Reagent/Solvent | Grade |

|---|---|

| Amine-TFA salt intermediate | Crude from Step 2 |

| Ligand 2-COOH (POI or E3 Ligase) | Anhydrous |

| HATU or HBTU | Reagent Grade |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Acetonitrile (ACN) | HPLC Grade |

| Water (H₂O) | HPLC Grade |

| Trifluoroacetic acid (TFA) | HPLC Grade |

Procedure

-

Under an inert atmosphere, dissolve Ligand 2-COOH (1.0 equivalent) in anhydrous DMF.

-